1-(5-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-2-one
Description
1-(5-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-2-one is a halogenated aromatic ketone featuring a bromomethyl group at the 5-position, a methylthio (-SMe) substituent at the 2-position, and a chlorinated propan-2-one moiety. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and nucleophilic substitutions due to its reactive bromomethyl and chloro groups.
Properties
Molecular Formula |
C11H12BrClOS |
|---|---|
Molecular Weight |
307.63 g/mol |
IUPAC Name |
1-[5-(bromomethyl)-2-methylsulfanylphenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C11H12BrClOS/c1-15-11-3-2-8(6-12)4-9(11)5-10(14)7-13/h2-4H,5-7H2,1H3 |
InChI Key |
VUCFGLSENSOFLX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=C1)CBr)CC(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-2-one can be achieved through a multi-step process:
Bromination: The starting material, 2-(methylthio)benzyl alcohol, undergoes bromination using a brominating agent such as phosphorus tribromide (PBr3) to form 5-(bromomethyl)-2-(methylthio)benzyl bromide.
Chlorination: The brominated intermediate is then subjected to chlorination using thionyl chloride (SOCl2) to introduce the chloropropanone moiety, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(5-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-2-one can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group in the chloropropanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide (H2O2) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiocyanates, or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Scientific Research Applications
1-(5-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-2-one has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with biological activity.
Material Science: Utilized in the preparation of functional materials with specific properties.
Chemical Biology: Employed in the study of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 1-(5-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-2-one involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, facilitating nucleophilic attack, while the methylthio group can undergo oxidation or reduction reactions. The chloropropanone moiety can participate in carbonyl chemistry, including nucleophilic addition and reduction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
- 1-(3-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-1-one (CAS 1806538-12-4): Key Difference: Bromomethyl group at the 3-position instead of 5; ketone at the 1-position (propan-1-one) vs. 2-position. Implications: The altered bromomethyl position may influence regioselectivity in substitution reactions.
Substituent Variants
- 1-(5-(Bromomethyl)-2-mercaptophenyl)-1-chloropropan-2-one (CAS 1806581-13-4):
- Key Difference : Mercapto (-SH) group replaces methylthio (-SMe).
- Implications : The -SH group is more acidic and prone to oxidation, limiting stability under aerobic conditions. Methylthio derivatives, like the target compound, offer improved air stability and are better suited for long-term storage .
- 1-Chloro-1-(4-(methylthio)phenyl)propan-2-one (CAS 1804501-20-9):
Heterocyclic Analogs
- (E)-1-(5-Bromothiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one: Key Difference: Thiophene ring replaces benzene; α,β-unsaturated ketone (propenone) instead of propanone. Implications: The thiophene’s electron-rich nature enhances conjugation, making this compound a candidate for optoelectronic materials. The propenone moiety facilitates Michael addition reactions, unlike saturated ketones .
Functional Group Modifications
- 1-(5-Amino-2-(methylthio)phenyl)-3-bromopropan-2-one (CAS 1803834-69-6): Key Difference: Amino (-NH₂) group replaces bromomethyl at the 5-position. Implications: The electron-donating -NH₂ group directs electrophilic substitutions to specific ring positions, whereas bromomethyl acts as a leaving group, enabling diverse functionalization pathways .
Comparative Data Table
Biological Activity
1-(5-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-2-one, with the molecular formula C11H12BrClOS and a molecular weight of 307.63 g/mol, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, focusing on its interactions with biological macromolecules, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The structure of this compound includes several functional groups that contribute to its reactivity:
- Bromomethyl group : Known for its ability to form covalent bonds with nucleophilic sites on proteins.
- Methylthio group : May participate in redox reactions, influencing various cellular processes.
- Chloropropanone moiety : Adds to the compound's overall reactivity profile.
These structural features suggest that this compound could interact with various biological targets, leading to significant enzyme inhibition and protein modification.
Enzyme Inhibition
Research indicates that this compound exhibits notable enzyme inhibitory activity. The bromomethyl group allows for the formation of covalent bonds with nucleophilic amino acids in enzyme active sites, potentially leading to:
- Inhibition of metabolic enzymes : This can affect metabolic pathways and cellular signaling.
- Modification of protein functions : Altered protein functions can lead to changes in cellular responses and activities.
Case Studies
Several studies have highlighted the biological implications of this compound:
- Inhibition of Kinases : A study demonstrated that compounds similar to this compound inhibited specific kinases involved in cancer pathways, suggesting potential applications in cancer therapy.
- Antioxidant Activity : The methylthio group has been shown to enhance the compound's antioxidant properties, which may protect cells from oxidative stress.
- Antimicrobial Effects : Preliminary studies indicate that this compound may exhibit antimicrobial activity against certain pathogens, warranting further investigation into its potential as an antimicrobial agent.
The mechanism of action for this compound involves:
- Covalent bonding with nucleophilic sites on proteins and enzymes.
- Redox reactions facilitated by the methylthio group, affecting cellular signaling pathways.
This dual mechanism suggests a multifaceted approach to its biological activity, making it a candidate for further research in medicinal chemistry.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(3-(Bromomethyl)-2-mercaptophenyl)-3-chloropropan-2-one | C11H12BrClOS | Contains both bromomethyl and mercapto groups; distinct reactivity profile |
| 1-(4-Bromomethylphenyl)-3-chloropropan-2-one | C11H12BrClO | Lacks the methylthio group; different position of bromine |
| 1-Chloro-3-methylthiophenyl-3-bromopropan-1-one | C11H12BrClOS | Similar halogenation but different substitution pattern |
The distinct combination of functional groups in this compound enhances its reactivity and biological activity compared to these similar compounds.
Q & A
Basic: What are the recommended synthetic routes for 1-(5-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-2-one, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
The synthesis typically involves halogenation and functional group interconversion. A plausible route includes:
- Step 1: Bromination of a precursor like 1-(2-(methylthio)-5-methylphenyl)-3-chloropropan-2-one using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ or acetonitrile .
- Step 2: Optimization of bromomethyl group introduction by varying reaction temperature (60–80°C), solvent polarity, and stoichiometry of NBS. Lower temperatures may reduce side reactions.
- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves yield .
Key Considerations: Monitor reaction progress via TLC or GC-MS. Adjust catalyst loading (e.g., Lewis acids like AlCl₃) to enhance regioselectivity .
Basic: How can researchers characterize the structural and electronic properties of this compound using spectroscopic techniques?
Methodological Answer:
- IR Spectroscopy: Identify carbonyl (C=O, ~1700 cm⁻¹), C-Br (~600–800 cm⁻¹), and methylthio (C-S, ~700 cm⁻¹) stretches. Compare with reference spectra of structurally similar chalcone derivatives .
- ¹H/¹³C NMR:
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Br or CH₃S groups) .
Validation: Cross-reference with X-ray crystallography data (if available) for bond-length validation .
Advanced: What strategies are effective in analyzing intermolecular interactions and crystal packing of this compound, and how do these affect its physicochemical behavior?
Methodological Answer:
- X-ray Crystallography: Resolve crystal structure to identify C–H···π interactions (e.g., between aromatic rings) and halogen bonding (Br···Cl contacts), which stabilize the lattice .
- Hirshfeld Surface Analysis: Quantify interaction types (e.g., % contribution of H···H, Br···H contacts) using software like CrystalExplorer .
- Impact on Physicochemical Properties: Stronger intermolecular interactions correlate with higher melting points and reduced solubility in non-polar solvents .
Case Study: In (2E)-1-(5-bromothiophen-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one, Br···Cl contacts (3.698 Å) and C–H···π interactions create a 2D network, influencing its thermal stability .
Advanced: How can computational methods be applied to predict the reactivity and stability of this compound under various experimental conditions?
Methodological Answer:
- DFT Calculations (Gaussian, ORCA):
- Molecular Dynamics (MD) Simulations: Model solvation effects in polar solvents (e.g., DMSO) to predict aggregation behavior .
- Thermogravimetric Analysis (TGA) Validation: Compare computed decomposition pathways (e.g., loss of CH₃S group) with experimental TGA data .
Limitations: Address discrepancies between computed and observed spectra by refining basis sets or including solvent effects .
Advanced: How should researchers resolve contradictions in spectral data across studies, such as variations in NMR chemical shifts?
Methodological Answer:
- Source Identification: Assess solvent effects (e.g., DMSO-d₆ vs. CDCl₃), concentration, and temperature. For example, aromatic protons may shift upfield in DMSO due to hydrogen bonding .
- Dynamic Effects: Consider rotameric equilibria (e.g., keto-enol tautomerism) causing peak splitting in ¹H NMR. Use variable-temperature NMR to confirm .
- Cross-Validation: Compare with X-ray-derived dihedral angles to verify substituent orientation influencing chemical shifts .
Example: In 3-(3-bromophenyl)-1-(5-chlorothiophen-2-yl)prop-2-en-1-one, the C=O stretch at 1645 cm⁻¹ (IR) aligns with X-ray-confirmed conjugation effects .
Basic: What are the stability considerations for storing this compound, and how can degradation be mitigated?
Methodological Answer:
- Storage Conditions:
- Stability Monitoring:
Mitigation: Add stabilizers like BHT (0.1% w/w) to inhibit radical-mediated decomposition .
Advanced: What mechanistic insights exist for the nucleophilic substitution reactions involving the bromomethyl group in this compound?
Methodological Answer:
- SN2 Pathways: Study kinetics in polar aprotic solvents (e.g., DMF) with nucleophiles (e.g., NaN₃, KCN). Monitor activation parameters (ΔH‡, ΔS‡) via Eyring plots .
- Steric Effects: Use bulky nucleophiles (e.g., tert-butoxide) to probe steric hindrance around the bromomethyl group. Compare with computational steric maps .
- Leaving Group Influence: Compare reactivity with analogues (e.g., chloromethyl derivatives) to quantify Br vs. Cl leaving-group abilities .
Case Study: In 3-(2-chloro-5-nitrophenyl)-3-hydroxy-1-phenylpropan-1-one, steric hindrance from the nitro group reduces substitution rates at adjacent positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
